N-[(5-fluoropyridin-3-yl)methyl]-3-propan-2-yl-1,2,4-thiadiazol-5-amine
Description
N-[(5-fluoropyridin-3-yl)methyl]-3-propan-2-yl-1,2,4-thiadiazol-5-amine is a compound that belongs to the class of fluorinated pyridines. These compounds are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring
Properties
IUPAC Name |
N-[(5-fluoropyridin-3-yl)methyl]-3-propan-2-yl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4S/c1-7(2)10-15-11(17-16-10)14-5-8-3-9(12)6-13-4-8/h3-4,6-7H,5H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVAXOFRNGWWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)NCC2=CC(=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(5-fluoropyridin-3-yl)methyl]-3-propan-2-yl-1,2,4-thiadiazol-5-amine involves several steps. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to produce novel pyridine derivatives . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Chemical Reactions Analysis
N-[(5-fluoropyridin-3-yl)methyl]-3-propan-2-yl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(5-fluoropyridin-3-yl)methyl]-3-propan-2-yl-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-fluoropyridin-3-yl)methyl]-3-propan-2-yl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the pyridine ring enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological targets. This can lead to the inhibition of enzymes or receptors involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(5-fluoropyridin-3-yl)methyl]-3-propan-2-yl-1,2,4-thiadiazol-5-amine can be compared with other fluorinated pyridine derivatives, such as:
- Bis((5-fluoropyridin-3-yl)methyl)amine
- 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone
- (3-Fluoropyridin-4-yl)methanol
These compounds share similar structural features but differ in their specific substituents and functional groups. The presence of the thiadiazole ring in this compound makes it unique and may confer distinct chemical and biological properties.
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